molecular formula C14H22Br2 B11709647 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane CAS No. 102516-43-8

1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

Cat. No.: B11709647
CAS No.: 102516-43-8
M. Wt: 350.13 g/mol
InChI Key: FYBHVDNBMAEARY-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane is a halogenated organic compound belonging to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecule. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to the adamantane core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane typically involves the bromination of 3-(1-bromoethyl)-5,7-dimethyladamantane. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques such as gas chromatography (GC) to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a pharmacophore in drug design due to its rigid structure.

    Medicine: Explored for antiviral and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane involves its interaction with molecular targets through its bromine atoms and adamantane core. The bromine atoms can participate in halogen bonding, while the adamantane core provides a stable scaffold for binding to biological macromolecules. The pathways involved include:

    Halogen Bonding: Interaction with electron-rich sites on proteins or nucleic acids.

    Hydrophobic Interactions: The adamantane core interacts with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-methyladamantane: Lacks the additional bromine and ethyl groups, making it less reactive.

    1-Bromo-3-(1-bromoethyl)benzene: Contains a benzene ring instead of the adamantane core, resulting in different reactivity and applications.

Uniqueness

1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane is unique due to its dual bromine substitution and adamantane core, which imparts both reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Properties

CAS No.

102516-43-8

Molecular Formula

C14H22Br2

Molecular Weight

350.13 g/mol

IUPAC Name

1-bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

InChI

InChI=1S/C14H22Br2/c1-10(15)13-5-11(2)4-12(3,6-13)8-14(16,7-11)9-13/h10H,4-9H2,1-3H3

InChI Key

FYBHVDNBMAEARY-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3(CC(C1)(CC(C3)(C2)Br)C)C)Br

Origin of Product

United States

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